N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-iodobenzamide
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an acetyl group, a chlorophenyl group, and an iodinated benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 4-(4-acetylpiperazin-1-yl)-3-chlorophenylamine: This intermediate is synthesized by reacting 4-chloroaniline with 1-acetylpiperazine under controlled conditions.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring.
Amidation: The final step involves the reaction of the iodinated intermediate with benzoyl chloride to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group yields carboxylic acids, while substitution of the iodine atom can result in various substituted benzamides.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride
- 4-(4-acetylpiperazin-1-yl)benzaldehyde
- N-{[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]carbamothioyl}thiophene-2-carboxamide
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-iodobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the iodinated benzamide and the acetylpiperazine moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClIN3O2/c1-13(25)23-8-10-24(11-9-23)18-7-6-14(12-16(18)20)22-19(26)15-4-2-3-5-17(15)21/h2-7,12H,8-11H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWJUYCKWIWEGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClIN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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